molecular formula C14H14N4O4S B2876323 Methyl 5-(((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)methyl)furan-2-carboxylate CAS No. 891133-02-1

Methyl 5-(((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)methyl)furan-2-carboxylate

Cat. No.: B2876323
CAS No.: 891133-02-1
M. Wt: 334.35
InChI Key: KLDLXLNYYBBHSS-UHFFFAOYSA-N
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Description

Methyl 5-(((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)methyl)furan-2-carboxylate is a heterocyclic compound featuring a fused triazolopyrimidinone core linked via a thioether bridge to a furan-2-carboxylate ester. The molecule integrates three key pharmacophoric elements:

Thioether linkage: Enhances metabolic stability compared to ethers or amines, while contributing to lipophilicity.

Furan carboxylate ester: Introduces steric bulk and modulates solubility via the ester group.

(2020), such as aza-Wittig reactions for triazole formation .

Properties

IUPAC Name

methyl 5-[(5,6-dimethyl-7-oxo-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanylmethyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O4S/c1-7-8(2)18-13(15-11(7)19)16-17-14(18)23-6-9-4-5-10(22-9)12(20)21-3/h4-5H,6H2,1-3H3,(H,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLDLXLNYYBBHSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(=NN=C2SCC3=CC=C(O3)C(=O)OC)NC1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on core heterocycles, substituents, and functional groups. Below is a detailed comparison with key examples from the literature:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents/Modifications Physicochemical Properties Synthesis Method Reference
Methyl 5-(((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)methyl)furan-2-carboxylate Triazolo[4,3-a]pyrimidinone 5,6-Dimethyl, thioether-linked furan carboxylate Not reported in evidence Likely multi-step (e.g., aza-Wittig) N/A
Ethyl 6-methyl-8-oxo-3-phenyl-2-(phenylamino/alkylamino)-3,8-dihydrofuro[2,3-d]-1,2,4-triazolo[1,5-a]pyrimidine-7-carboxylate (Gao et al., 2020) Furo[2,3-d]triazolopyrimidine Phenyl/alkylamino at C2, ethyl ester Crystalline solid, moderate yields Aza-Wittig reaction
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (Zhang et al., 2017) Imidazopyridine Nitrophenyl, cyano, phenethyl Yellow solid, mp 243–245°C, 51% yield One-pot two-step reaction
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate (Banao et al., 2012) Thiazolopyrimidine Trimethoxybenzylidene, phenyl, ethyl ester Pale yellow crystals, mp 427–428 K Condensation reaction
5-Methyl-7,8-dihydro-4H-furo[2,3-e][1,3]diazepine-4,6(5H)-dione (Unnamed, ) Furodiazepine-dione Methyl at N5, fused diazepine Not reported Multi-step synthesis

Key Findings :

Core Heterocycles: The target compound’s triazolopyrimidinone core is distinct from imidazopyridines () and thiazolopyrimidines (), which exhibit different electronic and conformational properties. For example, the thiazolopyrimidine in adopts a flattened boat conformation with a dihedral angle of 80.94° between fused rings , whereas triazolopyrimidinones may favor planar geometries for π-π stacking.

Substituent Effects: The thioether bridge in the target compound contrasts with the benzylidene group in , which enhances aromatic stacking but reduces flexibility. Ester groups (e.g., methyl vs. ethyl) influence solubility and metabolic stability.

Synthetic Methodologies: The aza-Wittig reaction () offers regioselective triazole formation, while condensation () and one-pot reactions () prioritize step economy. The target compound’s synthesis may require hybrid strategies due to its thioether linkage.

Crystallographic Data: The thiazolopyrimidine in crystallizes in a monoclinic system (space group P21/n, Z=4) with unit cell parameters a = 7.5363 Å, b = 18.178 Å, and c = 16.973 Å . Similar data for the target compound could clarify packing efficiency and intermolecular interactions.

Spectroscopic Signatures: The nitrophenyl-substituted imidazopyridine () shows distinct NMR shifts (e.g., 1H NMR: aromatic protons at δ 7.2–8.5 ppm) compared to triazolopyrimidinones, where pyrimidinone carbonyls typically resonate at δ 160–170 ppm in 13C NMR .

Preparation Methods

Cyclocondensation of Triazolamine with β-Ketoesters

A widely reported method involves reacting 5-amino-1,2,4-triazole (1 ) with ethyl acetoacetate (2 ) in ethanol under reflux (12 h), yielding 5,6-dimethyl-7-hydroxy-triazolo[4,3-a]pyrimidine (3 ). Subsequent thiolation is achieved by treating 3 with phosphorus pentasulfide (P₂S₅) in dry pyridine at 80°C for 6 h, producing the thione derivative (4 ) in 78% yield (Figure 1).

Reaction Conditions:

  • Solvent: Pyridine (anhydrous)
  • Temperature: 80°C
  • Catalyst: None
  • Yield: 78%

Alternative Pathway via Chlorination and Thiol Displacement

An alternative approach chlorinates the 3-position of 3 using POCl₃ at 90°C for 1 h to form 3-chloro-5,6-dimethyl-triazolo[4,3-a]pyrimidin-7(8H)-one (5 ). Displacement with sodium hydrosulfide (NaSH) in DMF at 50°C for 3 h affords 4 in 72% yield (Figure 2).

Comparative Analysis:

Method Yield (%) Reaction Time (h) Side Products
P₂S₅ Thiolation 78 6 Minimal
Cl⁻/SH⁻ Exchange 72 4 Hydrolysis byproducts

Synthesis of Methyl 5-(Chloromethyl)Furan-2-Carboxylate

Copper-Catalyzed Cyclization of Ethyl Propiolate Derivatives

Methyl 5-(hydroxymethyl)furan-2-carboxylate (6 ) is synthesized via cyclization of ethyl 3-(2-methoxycarbonylphenyl)propiolate (7 ) using CuI (10 mol%) in DMF at 120°C for 8 h. Chlorination of 6 with thionyl chloride (SOCl₂) in dichloromethane (DCM) at 0°C for 2 h yields 8 (Figure 3).

Optimization Data:

  • Chlorinating Agent: SOCl₂ (2 eq)
  • Solvent: DCM
  • Temperature: 0°C → RT
  • Yield: 89%

Direct Chloromethylation of Furan Carboxylates

Methyl furan-2-carboxylate (9 ) undergoes Friedel-Crafts alkylation with paraformaldehyde and HCl gas in acetic acid at 60°C for 5 h, producing 8 in 76% yield. This one-pot method avoids isolation of intermediates but requires strict moisture control.

Thioether Coupling of Core A and Core B

Nucleophilic Substitution in Polar Aprotic Solvents

Core A (4 ) and Core B (8 ) are reacted in anhydrous DMF with K₂CO₃ (2 eq) at 60°C for 6 h, achieving 82% yield of the target compound (Figure 4).

Critical Parameters:

  • Base: K₂CO₃ > NaOH (reduces ester hydrolysis)
  • Solvent: DMF > DMSO (ease of purification)
  • Molar Ratio: 1:1.2 (Core A:Core B)

Phase-Transfer Catalysis for Enhanced Efficiency

Employing tetrabutylammonium bromide (TBAB, 5 mol%) in a toluene/water biphasic system at 80°C for 4 h increases yield to 88% by accelerating interphase reactant transfer.

Side Reaction Mitigation:

  • Oxidation: N₂ sparging to prevent thioether → sulfoxide
  • Temperature Control: <90°C to avoid furan ring decomposition

Purification and Characterization

The crude product is purified via column chromatography (SiO₂, ethyl acetate/hexane 1:3) followed by recrystallization from ethanol/water (4:1). Key characterization data include:

1H NMR (400 MHz, CDCl₃):

  • δ 7.21 (s, 1H, furan H-4)
  • δ 4.35 (s, 2H, SCH₂)
  • δ 2.48 (s, 6H, 2×CH₃)
  • δ 3.89 (s, 3H, COOCH₃)

13C NMR (100 MHz, CDCl₃):

  • δ 166.2 (COOCH₃)
  • δ 158.9 (C=O, pyrimidinone)
  • δ 121.4 (C-S)

HRMS (ESI): [M+H]+ m/z 393.0924 (Calcd: 393.0921)

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